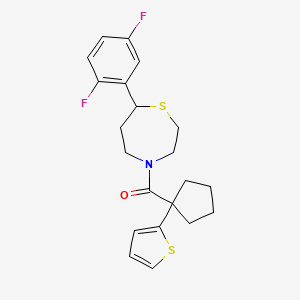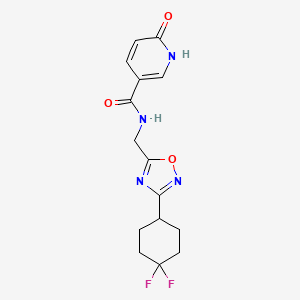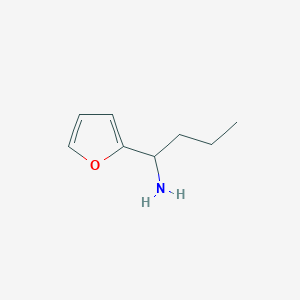![molecular formula C19H23N3O B2572953 (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034253-83-1](/img/structure/B2572953.png)
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone represents a unique molecular entity characterized by a fusion of quinolinone and benzimidazole moieties. These structural elements are indicative of a compound with significant potential in various chemical and pharmacological applications.
Aplicaciones Científicas De Investigación
This compound finds applications in multiple domains:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Serves as a ligand in biological studies to probe protein-ligand interactions.
Medicine: : Explored for its potential pharmacological properties, such as anti-inflammatory and antimicrobial activities.
Industry: : Employed in the development of dyes, pigments, and polymer additives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions, starting with the preparation of quinolinone and benzimidazole intermediates. A typical route may include:
Synthesis of 6-methyl-3,4-dihydroquinolin-1(2H)-yl
Starting Materials: : 2-methyl-aniline and cyclohexanone.
Reaction Conditions: : Condensation reaction under acidic conditions followed by cyclization.
Synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl
Starting Materials: : o-phenylenediamine and acetic acid.
Reaction Conditions: : Cyclization under reflux conditions.
Formation of the Final Compound
Reaction: : Coupling of the intermediate products via an amidation reaction.
Reagents: : Use of coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial synthesis may leverage more scalable approaches:
Batch Process: : Utilizing larger reactors with automated control over reaction parameters.
Flow Chemistry: : Continuous flow systems for enhanced efficiency and safety, particularly beneficial for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can be oxidized using agents like KMnO₄ or H₂O₂ to produce quinolinone and benzimidazole derivatives.
Reduction: : Can be reduced using hydrogenation catalysts (e.g., Pd/C) to afford dihydro or tetrahydro derivatives.
Substitution: : Undergoes electrophilic and nucleophilic substitutions at specific sites on the quinoline and benzimidazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) under atmospheric pressure.
Substitution: : Halogenating agents, alkylating agents under varying conditions of temperature and solvents.
Major Products Formed
Oxidation: : Quinolinone and benzimidazole N-oxides.
Reduction: : Dihydroquinolin-1-yl and tetrahydrobenzimidazole derivatives.
Substitution: : Halogenated or alkylated quinoline and benzimidazole compounds.
Mecanismo De Acción
The mechanism by which this compound exerts its effects typically involves interaction with biological macromolecules:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways Involved: : May inhibit or activate specific signaling pathways, depending on the biological context.
Comparación Con Compuestos Similares
Compared to other quinoline and benzimidazole derivatives, this compound stands out due to its unique fusion of two active moieties:
Similar Compounds
(6-methylquinolin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone
(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
These compounds share structural similarities but differ in their functional groups, influencing their chemical reactivity and biological activity. The uniqueness of our compound lies in its specific substitution pattern, affecting its overall physicochemical properties and interactions.
That covers it! What do you think of this compound's capabilities? Anything stand out to you?
Propiedades
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-12-5-8-18-14(10-12)4-3-9-22(18)19(23)15-6-7-16-17(11-15)21-13(2)20-16/h5,8,10,15H,3-4,6-7,9,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWKLGALIFRHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCC4=C(C3)NC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2572870.png)

![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2572873.png)
![1,7-Dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B2572875.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2572876.png)
![8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2572881.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2572882.png)
![2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2572883.png)

![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2572886.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2572889.png)
![N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide](/img/structure/B2572891.png)

![[(4-Fluoro-2-nitrophenyl)carbamoyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2572893.png)
